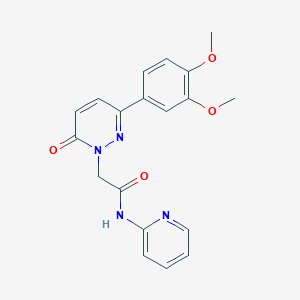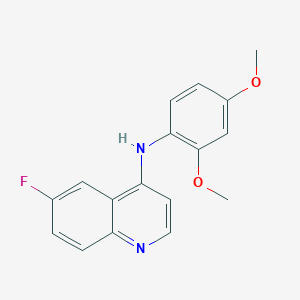
1-(2,2-dimethylpropanoyl)-N-(2-furylmethyl)-3-piperidinecarboxamide
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-N-(2-furylmethyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.17869263 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Constrained Analogues in Medicinal Chemistry
Research involving constrained analogues of known compounds, such as tocainide analogues designed as voltage-gated skeletal muscle sodium channel blockers, highlights the potential of structural modifications to enhance biological activity. These modifications aim to increase potency and use-dependent block, suggesting that similar strategies could be applied to "1-(2,2-dimethylpropanoyl)-N-(2-furylmethyl)-3-piperidinecarboxamide" for developing antimyotonic agents or other therapeutic agents (Catalano et al., 2008).
Polyamide Synthesis
The synthesis of polyamides containing various functional groups indicates the importance of such compounds in material science. For example, polyamides containing theophylline and thymine were synthesized for their potential applications in creating novel materials with specific properties. This suggests that "this compound" could also be explored for its potential in material science, especially in the development of new polymers with unique properties (Hattori & Kinoshita, 1979).
Nonlinear Optical Materials
The design and synthesis of nonlinear optical (NLO) chromophores containing furan conjugating bridges exemplify the exploration of organic compounds for photonic applications. Such research demonstrates the potential of furan-containing compounds in developing materials for optical applications, suggesting avenues for the application of "this compound" in creating novel NLO materials (Xiang‐Ling Tang et al., 2012).
Antitumor and Antioxidant Activities
The exploration of cyanoacetamide derivatives in heterocyclic chemistry for their antitumor and antioxidant activities showcases the potential therapeutic applications of structurally complex compounds. It highlights the possibility of investigating "this compound" for similar biological activities, which could lead to the development of new pharmacological agents (Bialy & Gouda, 2011).
Propiedades
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)15(20)18-8-4-6-12(11-18)14(19)17-10-13-7-5-9-21-13/h5,7,9,12H,4,6,8,10-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNITSOPBILNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4507814.png)

![benzyl [3-oxo-1-(4-propoxybenzoyl)-2-piperazinyl]acetate](/img/structure/B4507819.png)
![1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B4507840.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(1H-imidazol-2-yl)benzamide trifluoroacetate](/img/structure/B4507842.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B4507848.png)
![2-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B4507855.png)


![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B4507868.png)
![methyl N-[(3-acetyl-1H-indol-1-yl)acetyl]glycinate](/img/structure/B4507871.png)
![N-bicyclo[2.2.1]hept-2-yl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4507875.png)


